Cgp 57380

Catalog No.
S523340
CAS No.
522629-08-9
M.F
C11H9FN6
M. Wt
244.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cgp 57380

CAS Number

522629-08-9

Product Name

Cgp 57380

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine

Molecular Formula

C11H9FN6

Molecular Weight

244.23 g/mol

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CGP 57380, CGP-57380, CGP57380

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F

The exact mass of the compound N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine is 244.0873 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741567. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of pyrazolopyrimidine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cgp 57380 is a cell-permeable, ATP-competitive pyrazolo-pyrimidine compound that functions as a selective inhibitor of MAP kinase-interacting kinases 1 and 2 (Mnk1 and Mnk2).[1][2] Its primary mechanism of action involves the inhibition of Mnk-mediated phosphorylation of the eukaryotic initiation factor 4E (eIF4E) at serine 209, a critical step in the regulation of cap-dependent mRNA translation.[2][3][4] This activity makes Cgp 57380 a widely used tool compound for studying the roles of the Mnk-eIF4E axis in cell proliferation, transformation, and survival across various research models.[5][6]

Substituting Cgp 57380 with other common Mnk inhibitors, such as the natural product Cercosporamide, is often inappropriate due to significant differences in kinase selectivity profiles and potency. While both compounds inhibit Mnk kinases, Cercosporamide also potently inhibits other kinases like JAK3 and Pkc1, introducing potential off-target effects that can confound experimental results.[7][8] Cgp 57380, by contrast, was developed as a synthetic inhibitor and demonstrates selectivity for Mnk1 over a panel of other common kinases including p38, JNK1, ERK1/2, and PKC.[1][3] This defined selectivity is critical for studies where the goal is to specifically attribute a biological outcome to the inhibition of the Mnk-eIF4E axis, thereby ensuring data reproducibility and clarity of interpretation.

Defined Kinase Selectivity Profile Minimizes Off-Target Confounding Variables

Cgp 57380 demonstrates a clear selectivity profile, inhibiting Mnk1 with an IC50 of 2.2 µM while showing no inhibitory activity against several other key signaling kinases, including p38, JNK1, ERK1, ERK2, PKC, and c-Src family kinases.[3][4] This contrasts with other tool compounds like Cercosporamide, which exhibits potent activity against Mnk2 (IC50 = 11 nM) and Mnk1 (IC50 = 116 nM) but also against unrelated kinases such as JAK3 (IC50 = 31 nM) and Pkc1.[9] The focused activity of Cgp 57380 is a key procurement advantage for researchers needing to isolate the effects of Mnk inhibition without introducing confounding variables from other pathways.

Evidence DimensionKinase Inhibition Selectivity
Target Compound DataNo inhibitory activity against p38, JNK1, ERK1/2, PKC, c-Src
Comparator Or BaselineCercosporamide: Potent inhibition of JAK3 (IC50 = 31 nM) and Pkc1
Quantified DifferenceQualitatively distinct selectivity profile; Cgp 57380 avoids off-target inhibition of JAK3 and Pkc1 seen with Cercosporamide.
ConditionsIn vitro kinase assays

Choosing Cgp 57380 reduces the risk of misinterpreting experimental data due to off-target effects common with less selective inhibitors.

Demonstrated Cellular Efficacy: Direct Inhibition of Downstream Target eIF4E

Beyond its enzymatic activity, Cgp 57380 effectively engages its target in a cellular context, blocking the phosphorylation of eIF4E with an IC50 of approximately 3 µM in 293 cells.[3][4] This demonstrates the compound's cell permeability and its ability to inhibit the Mnk pathway at its crucial downstream node. This direct, quantifiable effect on the substrate of Mnk kinases provides a clear functional readout for target engagement in laboratory workflows, confirming that the compound reaches and modulates its intended target within the cell.

Evidence DimensionCellular IC50 for eIF4E Phosphorylation Inhibition
Target Compound Data~3 µM
Comparator Or BaselineBiochemical IC50 for Mnk1 (2.2 µM)
Quantified DifferenceSimilar potency in cellular vs. biochemical assays, confirming effective cell permeability and target engagement.
ConditionsWestern blot analysis of phosphorylated eIF4E in 293 cells.

This provides buyers with confidence that Cgp 57380 is not just an enzyme inhibitor but a functional tool that works effectively in live-cell experiments.

Workflow Compatibility: High Solubility in Standard Laboratory Solvent (DMSO)

Cgp 57380 exhibits excellent solubility in dimethyl sulfoxide (DMSO), a standard solvent for preparing stock solutions in cell biology and biochemistry labs. It is soluble in DMSO up to 100 mM (24.42 mg/mL).[3] This high solubility facilitates the preparation of concentrated, stable stock solutions, simplifying experimental setup and dosing calculations. It avoids issues with compound precipitation that can occur with less soluble alternatives, ensuring accurate and reproducible concentrations in assays.

Evidence DimensionMaximum Solubility in DMSO
Target Compound Data100 mM
Comparator Or BaselineStandard laboratory requirements for concentrated stock solutions.
Quantified DifferenceMeets and exceeds typical concentration requirements (e.g., 10-20 mM) for 1000x stock solutions.
ConditionsStandard laboratory conditions.

High solubility in a common solvent like DMSO simplifies lab workflows, reduces material waste, and ensures reliable, reproducible dosing in experiments.

Isolating the Role of Mnk-eIF4E Axis in Translation Control

For studies requiring precise inhibition of eIF4E phosphorylation to investigate its impact on the translation of specific mRNAs. The defined selectivity of Cgp 57380 ensures that observed effects are attributable to Mnk inhibition, not off-target kinase modulation.[3][4]

Validating Downstream Effects of MAPK Pathway Activation

As a tool to confirm that cellular responses to ERK or p38 pathway activation are mediated through Mnk1/2. Cgp 57380 can be used to pharmacologically disconnect the upstream MAPK signal from the downstream phosphorylation of eIF4E.[9]

Sensitization Studies in Combination Therapy Research

In cancer research, Cgp 57380 is suitable for investigating whether inhibiting the Mnk survival pathway can sensitize cancer cells to other therapeutic agents, such as chemotherapy or other targeted inhibitors.[10] Its established cellular activity makes it a reliable tool for such combination studies.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

244.08727247 Da

Monoisotopic Mass

244.08727247 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

522629-08-9

Wikipedia

MNK1 inhibitor

Dates

Last modified: 08-15-2023
1: Martínez A, Sesé M, Losa JH, Robichaud N, Sonenberg N, Aasen T, Ramón Y Cajal S. Phosphorylation of eIF4E Confers Resistance to Cellular Stress and DNA-Damaging Agents through an Interaction with 4E-T: A Rationale for Novel Therapeutic Approaches. PLoS One. 2015 Apr 29;10(4):e0123352. doi: 10.1371/journal.pone.0123352. eCollection 2015. PubMed PMID: 25923732; PubMed Central PMCID: PMC4414544.
2: Diab S, Teo T, Kumarasiri M, Li P, Yu M, Lam F, Basnet SK, Sykes MJ, Albrecht H, Milne R, Wang S. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem. 2014 May;9(5):962-72. doi: 10.1002/cmdc.201300552. Epub 2014 Feb 12. PubMed PMID: 24677692.
3: Grzmil M, Huber RM, Hess D, Frank S, Hynx D, Moncayo G, Klein D, Merlo A, Hemmings BA. MNK1 pathway activity maintains protein synthesis in rapalog-treated gliomas. J Clin Invest. 2014 Feb;124(2):742-54. doi: 10.1172/JCI70198. Epub 2014 Jan 9. PubMed PMID: 24401275; PubMed Central PMCID: PMC3904612.
4: Dumoulin MC, Aton SJ, Watson AJ, Renouard L, Coleman T, Frank MG. Extracellular signal-regulated kinase (ERK) activity during sleep consolidates cortical plasticity in vivo. Cereb Cortex. 2015 Feb;25(2):507-15. doi: 10.1093/cercor/bht250. Epub 2013 Sep 17. PubMed PMID: 24047601; PubMed Central PMCID: PMC4303804.
5: Allard EK, Grujic M, Fisone G, Kristensson K. Prion formation correlates with activation of translation-regulating protein 4E-BP and neuronal transcription factor Elk1. Neurobiol Dis. 2013 Oct;58:116-22. doi: 10.1016/j.nbd.2013.05.014. Epub 2013 Jun 3. PubMed PMID: 23742760.
6: Lim S, Saw TY, Zhang M, Janes MR, Nacro K, Hill J, Lim AQ, Chang CT, Fruman DA, Rizzieri DA, Tan SY, Fan H, Chuah CT, Ong ST. Targeting of the MNK-eIF4E axis in blast crisis chronic myeloid leukemia inhibits leukemia stem cell function. Proc Natl Acad Sci U S A. 2013 Jun 18;110(25):E2298-307. doi: 10.1073/pnas.1301838110. Epub 2013 Jun 4. PubMed PMID: 23737503; PubMed Central PMCID: PMC3690864.
7: Fortin CF, Mayer TZ, Cloutier A, McDonald PP. Translational control of human neutrophil responses by MNK1. J Leukoc Biol. 2013 Oct;94(4):693-703. doi: 10.1189/jlb.0113012. Epub 2013 Feb 11. PubMed PMID: 23401599.
8: Gorentla BK, Krishna S, Shin J, Inoue M, Shinohara ML, Grayson JM, Fukunaga R, Zhong XP. Mnk1 and 2 are dispensable for T cell development and activation but important for the pathogenesis of experimental autoimmune encephalomyelitis. J Immunol. 2013 Feb 1;190(3):1026-37. doi: 10.4049/jimmunol.1200026. Epub 2012 Dec 26. PubMed PMID: 23269249; PubMed Central PMCID: PMC3552100.
9: Shi Y, Frost P, Hoang B, Yang Y, Fukunaga R, Gera J, Lichtenstein A. MNK kinases facilitate c-myc IRES activity in rapamycin-treated multiple myeloma cells. Oncogene. 2013 Jan 10;32(2):190-7. doi: 10.1038/onc.2012.43. Epub 2012 Feb 27. PubMed PMID: 22370634; PubMed Central PMCID: PMC3401333.
10: Ziaei S, Shimada N, Kucharavy H, Hubbard K. MNK1 expression increases during cellular senescence and modulates the subcellular localization of hnRNP A1. Exp Cell Res. 2012 Mar 10;318(5):500-8. doi: 10.1016/j.yexcr.2011.12.015. Epub 2011 Dec 27. PubMed PMID: 22227431; PubMed Central PMCID: PMC3288735.
11: Grzmil M, Morin P Jr, Lino MM, Merlo A, Frank S, Wang Y, Moncayo G, Hemmings BA. MAP kinase-interacting kinase 1 regulates SMAD2-dependent TGF-β signaling pathway in human glioblastoma. Cancer Res. 2011 Mar 15;71(6):2392-402. doi: 10.1158/0008-5472.CAN-10-3112. Epub 2011 Mar 14. PubMed PMID: 21406405.
12: Korneeva NL, Soung YH, Kim HI, Giordano A, Rhoads RE, Gram H, Chung J. Mnk mediates integrin α6β4-dependent eIF4E phosphorylation and translation of VEGF mRNA. Mol Cancer Res. 2010 Dec;8(12):1571-8. doi: 10.1158/1541-7786.MCR-10-0091. Epub 2010 Oct 21. PubMed PMID: 21047768.
13: Wheater MJ, Johnson PW, Blaydes JP. The role of MNK proteins and eIF4E phosphorylation in breast cancer cell proliferation and survival. Cancer Biol Ther. 2010 Oct 1;10(7):728-35. doi: 10.4161/cbt.10.7.12965. Epub 2010 Oct 1. PubMed PMID: 20686366; PubMed Central PMCID: PMC3093812.
14: Zhang M, Fu W, Prabhu S, Moore JC, Ko J, Kim JW, Druker BJ, Trapp V, Fruehauf J, Gram H, Fan HY, Ong ST. Inhibition of polysome assembly enhances imatinib activity against chronic myelogenous leukemia and overcomes imatinib resistance. Mol Cell Biol. 2008 Oct;28(20):6496-509. doi: 10.1128/MCB.00477-08. Epub 2008 Aug 11. PubMed PMID: 18694961; PubMed Central PMCID: PMC2577410.
15: Kjellerup RB, Kragballe K, Iversen L, Johansen C. Pro-inflammatory cytokine release in keratinocytes is mediated through the MAPK signal-integrating kinases. Exp Dermatol. 2008 Jun;17(6):498-504. Epub 2007 Dec 13. PubMed PMID: 18081851.
16: Rowlett RM, Chrestensen CA, Nyce M, Harp MG, Pelo JW, Cominelli F, Ernst PB, Pizarro TT, Sturgill TW, Worthington MT. MNK kinases regulate multiple TLR pathways and innate proinflammatory cytokines in macrophages. Am J Physiol Gastrointest Liver Physiol. 2008 Feb;294(2):G452-9. Epub 2007 Nov 21. PubMed PMID: 18032482.
17: Chrestensen CA, Eschenroeder A, Ross WG, Ueda T, Watanabe-Fukunaga R, Fukunaga R, Sturgill TW. Loss of MNK function sensitizes fibroblasts to serum-withdrawal induced apoptosis. Genes Cells. 2007 Oct;12(10):1133-40. PubMed PMID: 17903173.
18: Schümann M, Dobbelstein M. Adenovirus-induced extracellular signal-regulated kinase phosphorylation during the late phase of infection enhances viral protein levels and virus progeny. Cancer Res. 2006 Feb 1;66(3):1282-8. PubMed PMID: 16452180.
19: Andersson K, Sundler R. Posttranscriptional regulation of TNFalpha expression via eukaryotic initiation factor 4E (eIF4E) phosphorylation in mouse macrophages. Cytokine. 2006 Jan 7;33(1):52-7. Epub 2006 Jan 23. PubMed PMID: 16431125.
20: Cherla RP, Lee SY, Mees PL, Tesh VL. Shiga toxin 1-induced cytokine production is mediated by MAP kinase pathways and translation initiation factor eIF4E in the macrophage-like THP-1 cell line. J Leukoc Biol. 2006 Feb;79(2):397-407. Epub 2005 Nov 21. PubMed PMID: 16301326.

Explore Compound Types